molecular formula C8H12BrN3 B7846369 5-bromo-2-N-propylpyridine-2,3-diamine

5-bromo-2-N-propylpyridine-2,3-diamine

Cat. No.: B7846369
M. Wt: 230.11 g/mol
InChI Key: BPJYIFMRLCBFPG-UHFFFAOYSA-N
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Description

5-Bromo-2-N-propylpyridine-2,3-diamine is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a bromine atom and a propyl group attached to a pyridine ring with two amino groups.

Preparation Methods

The synthesis of 5-bromo-2-N-propylpyridine-2,3-diamine typically involves the reduction of 2-amino-3-nitro-5-bromopyridine using stannous chloride . This method is commonly used in laboratory settings to produce the compound in high purity. Industrial production methods may involve similar reduction reactions but on a larger scale, with optimized reaction conditions to ensure efficiency and yield.

Chemical Reactions Analysis

5-Bromo-2-N-propylpyridine-2,3-diamine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-bromo-2-N-propylpyridine-2,3-diamine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. detailed studies on its exact molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

5-Bromo-2-N-propylpyridine-2,3-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-bromo-2-N-propylpyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3/c1-2-3-11-8-7(10)4-6(9)5-12-8/h4-5H,2-3,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJYIFMRLCBFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=N1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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